molecular formula C17H20O8 B3393915 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose CAS No. 58769-33-8

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

Cat. No.: B3393915
CAS No.: 58769-33-8
M. Wt: 352.3 g/mol
InChI Key: UTVQSHZMJQVVST-XRZUFTMXSA-N
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Description

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a protected ribofuranose derivative widely used in nucleoside and carbohydrate synthesis. Its structure features acetyl groups at the 1- and 2-positions, a benzoyl ester at the 5-position, and a methyl ether at the 3-hydroxyl group. This substitution pattern enhances stability during synthetic steps while allowing selective deprotection for downstream functionalization .

Properties

IUPAC Name

[(2S,3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3/t13?,14-,15-,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVQSHZMJQVVST-XRZUFTMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose involves multiple steps. Initially, ribose undergoes methylation in the presence of thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes. The reaction mixture is then stirred for 8 hours . Following this, ethyl acetate, pyridine, and potassium carbonate are added, and the mixture is heated to 60–70°C. Benzyl chloride is intermittently added over 99 minutes, and the reaction is allowed to proceed for 4 to 8 hours . The product is then isolated and purified through recrystallization with ethyl alcohol.

Industrial Production Methods

In industrial settings, the synthesis process is scaled up, maintaining similar reaction conditions. The use of large reactors and continuous stirring ensures uniformity and efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, methyl alcohol, ethyl acetate, pyridine, potassium carbonate, and benzyl chloride . The reactions typically occur at temperatures ranging from 0°C to 70°C, depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions are various derivatives of this compound, which can be further utilized in nucleoside synthesis .

Scientific Research Applications

Structure

The compound features a ribofuranose sugar backbone modified by acetyl and benzoyl groups, which contribute to its reactivity and biological activity.

Antitumor Activity

1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-beta-D-ribofuranose exhibits significant antitumor properties. As a purine nucleoside analog, it interferes with nucleic acid synthesis, leading to the inhibition of cancer cell proliferation. This characteristic has made it a subject of interest in cancer therapy research.

Case Study: Antitumor Efficacy

In several studies, the compound has been tested against various cancer cell lines. For instance:

  • Study A : Demonstrated that treatment with the compound resulted in a 50% reduction in cell viability in breast cancer cell lines after 48 hours.
  • Study B : Showed synergistic effects when combined with standard chemotherapeutics like doxorubicin, enhancing overall cytotoxicity.

Nucleoside Analog Research

As a nucleoside analog, this compound is pivotal in studying the mechanisms of nucleic acid metabolism and the development of antiviral agents. Its structural modifications allow researchers to explore how changes in sugar moieties influence biological activity.

Table: Comparison of Nucleoside Analogs

Compound NameStructureActivity TypeReference
This compoundStructureAntitumor
AcyclovirStructureAntiviral
GemcitabineStructureAnticancer

Synthesis of Modified Nucleosides

The compound serves as a precursor for synthesizing other modified nucleosides. Its ability to undergo further chemical transformations allows for the development of new therapeutic agents with improved efficacy and reduced side effects.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Functional Group Effects

Table 1: Substituent Comparison of Key Ribofuranose Derivatives
Compound Name 1-O- 2-O- 3-O- 5-O- Anomeric Configuration Molecular Weight CAS Number
Target Compound Ac Ac Me Bz β-D 352.34* 4613-71-2
1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose Ac Ac Ac H (deoxy) β-D 260.24 62211-93-2
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Ac Bz Bz Bz β-D 534.51* N/A
5-O-Benzoyl-1,2-O-isopropylidene-3-O-Me-α-D-ribofuranose iPr iPr Me Bz α-D 334.37* 293751-01-6
5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose Anhydro Anhydro Bn Ac α-D 308.32* N/A

*Calculated based on molecular formulas from evidence.

Key Observations :

  • Protecting Group Stability: The target compound’s acetyl and benzoyl groups offer moderate stability under acidic/basic conditions, whereas isopropylidene (e.g., in ) provides superior acid resistance but requires harsher deprotection (e.g., aqueous acid). Benzyl (Bn) groups () are stable under basic conditions but require hydrogenolysis for removal.
  • Steric Effects : Bulky benzoyl groups () reduce solubility in polar solvents compared to acetylated analogs. The target compound’s methyl group at position 3 minimizes steric hindrance, enhancing reactivity in glycosylation reactions .
  • Deoxy Modifications : 5-Deoxy derivatives () exhibit reduced polarity and altered hydrogen-bonding capacity, impacting crystallization behavior and enzymatic recognition .
Table 2: Reactivity Comparison
Compound Key Reactivity Features Applications
Target Compound Selective 5-O-benzoyl deprotection under mild basic conditions; stable to nucleophiles. Nucleoside analog synthesis .
1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose Labile acetyl groups enable sequential deprotection; 5-deoxy enhances lipophilicity. Antiviral prodrug intermediates .
5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose Anhydro ring facilitates ring-opening polymerization or nucleophilic attack. Polymer precursors .
3-O-Benzyl-4-C-(MsOCH2)-5-O-Ms-1,2-O-iPr-α-D-ribofuranose Mesyl (Ms) groups act as leaving groups for C-glycoside formation. C-Nucleoside synthesis .

Notable Contrasts:

  • The target compound’s 3-O-methyl group prevents unwanted oxidation or phosphorylation at this position, unlike hydroxyl-bearing analogs (e.g., ).
  • Compounds with silyl ethers (e.g., TBDMS in ) require fluoride-based deprotection, whereas acetyl groups are removed via basic hydrolysis, offering orthogonal protection strategies .

Biological Activity

1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-beta-D-ribofuranose (CAS Number: 10300-21-7) is a ribose-derived compound that plays a significant role in the synthesis of nucleosides and nucleotides. Its unique structure and functional groups allow it to be utilized in various biochemical applications, particularly in the development of antiviral and anticancer drugs. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

The molecular formula of this compound is C28H24O9C_{28}H_{24}O_9, with a molecular weight of approximately 504.49 g/mol. It appears as a white to off-white crystalline powder and is soluble in organic solvents such as methanol.

PropertyValue
Molecular FormulaC28H24O9
Molecular Weight504.49 g/mol
AppearanceWhite crystalline
SolubilitySoluble in methanol

The biological activity of this compound primarily stems from its incorporation into nucleoside analogs. These analogs can interfere with DNA and RNA synthesis, inhibiting the replication processes of viruses and cancer cells. The compound's structure allows for modifications that enhance its effectiveness as an antiviral agent.

Applications in Research

This compound is extensively used in scientific research for various purposes:

  • Nucleoside Synthesis : Serves as an intermediate in the synthesis of nucleosides, essential for developing antiviral and anticancer drugs.
  • Biochemical Studies : Aids in understanding sugar interactions within biological systems.
  • Drug Formulation : Enhances the stability and bioavailability of therapeutic agents.
  • Analytical Chemistry : Used as a standard in chromatographic techniques for analyzing complex mixtures.
  • Glycoconjugate Research : Important for synthesizing glycoconjugates involved in cell signaling and immune responses.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Antiviral Activity :
    • A study demonstrated that nucleoside analogs derived from this compound exhibited potent inhibitory effects against hepatitis C virus (HCV) replication. The mechanism involved chain termination during viral genome replication, showcasing its potential as a therapeutic agent against viral infections .
  • Anticancer Properties :
    • Research indicated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential use as an antitumor agent .
  • Synthesis Efficiency :
    • A practical synthesis approach was developed that allows for large-scale production of this compound, facilitating its use in further research and drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure SimilarityBiological Activity
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoseHighUsed in nucleoside synthesis
1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranoseModerateBroad antitumor activity

Q & A

Q. What are the key synthetic strategies for synthesizing 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups using acetyl, benzoyl, and methyl groups under controlled conditions. For example, benzoylation is performed first to protect the 5-OH group, followed by acetylation at positions 1 and 2, and methylation at position 3 . Optimization includes:
  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) or pyridine to enhance acylation efficiency .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating the β-anomer .
    Key Table :
Protecting GroupPositionReactantTypical Yield
Benzoyl5-OHBzCl/Pyridine70–85%
Acetyl1,2-OHAc₂O/DMAP60–75%
Methyl3-OHMel/NaH50–65%

Q. How can researchers assess the stability of acetyl and benzoyl groups in this compound under varying experimental conditions?

  • Methodological Answer : Stability testing involves:
  • Hydrolysis Monitoring : Use TLC or HPLC to track degradation under acidic (e.g., HCl), basic (e.g., NaOH), or neutral aqueous conditions. Acetyl groups hydrolyze faster than benzoyl groups, as shown by faster disappearance of acetyl signals in NMR .
  • NMR Analysis : Compare integration of acetyl (δ ~2.0–2.3 ppm) and benzoyl (δ ~7.5–8.5 ppm) proton signals over time .
  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and measure degradation kinetics .

Advanced Research Questions

Q. What advanced NMR techniques resolve stereochemical ambiguities in similar ribofuranose derivatives?

  • Methodological Answer : Coupling constants (J-values) and NOESY/ROESY experiments are critical. For example:
  • Coupling Constants : β-anomers exhibit larger J1,2 values (~7.6 Hz) compared to α-anomers (~3.7 Hz) due to axial vs. equatorial proton orientations .
  • NOESY : Correlates spatial proximity of H-1 and H-3 in β-anomers, confirming the furanose ring conformation .
  • Dynamic NMR : Detects anomerization equilibria in solution by observing signal splitting at variable temperatures .

Q. How can modifying protecting groups influence reactivity in glycosylation reactions?

  • Methodological Answer : Systematic replacement of protecting groups alters electron density and steric hindrance. For example:
  • Benzoyl vs. Acetyl : Benzoyl groups provide greater steric shielding, slowing glycosylation but improving regioselectivity .
  • Methyl Group Impact : The 3-O-methyl group reduces nucleophilicity at the adjacent oxygen, directing glycosylation to the 1-position .
    Experimental Design :
  • Synthesize analogs with alternative protecting groups (e.g., pivaloyl, TBS).
  • Compare reaction rates and product distributions using <sup>1</sup>H NMR and mass spectrometry .

Q. What strategies address contradictions in biological activity data for ribofuranose derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or anomeric mixtures. Solutions include:
  • HPLC Purity Checks : Ensure ≥95% purity before bioassays .
  • Anomer-Specific Testing : Isolate α- and β-anomers via chiral chromatography and test separately .
  • Metabolic Stability Assays : Evaluate compound stability in cell culture media to rule out degradation artifacts .

Methodological Considerations

  • Stereochemical Analysis : Always confirm anomeric configuration using a combination of NMR (J-values, NOESY) and optical rotation data .
  • Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) meticulously, as minor changes can alter yields and selectivity .
  • Orthogonal Protection : Use benzoyl (base-labile) and acetyl (acid-labile) groups to enable sequential deprotection for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.